S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate
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Overview
Description
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanethiol in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid: A precursor in the synthesis of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate.
Ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919354-45-3 |
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Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate |
InChI |
InChI=1S/C10H9ClN2OS/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 |
InChI Key |
DCDQTAHJGVSPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=C(N=C(C(=C1)C#N)Cl)C |
Origin of Product |
United States |
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